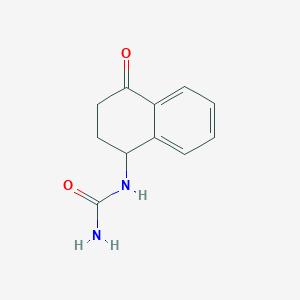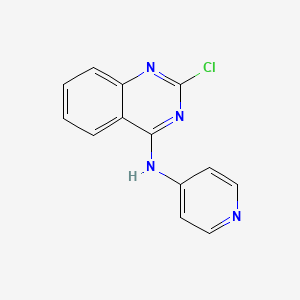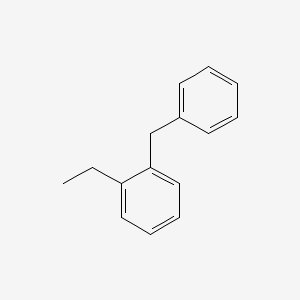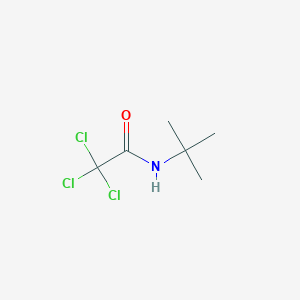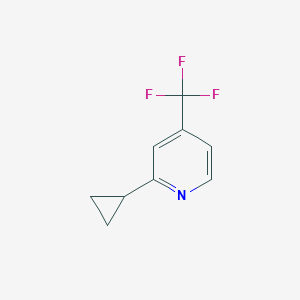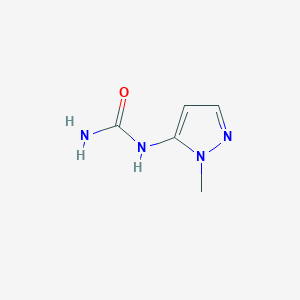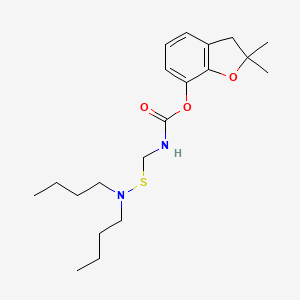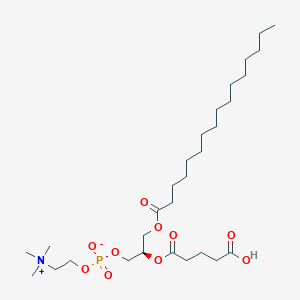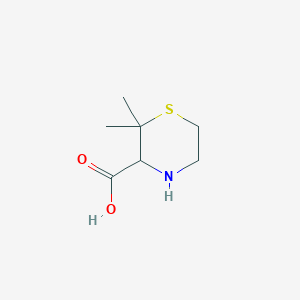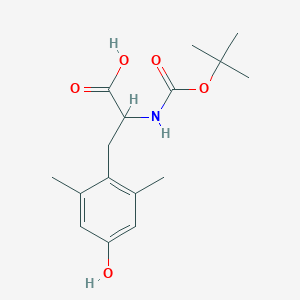
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group on the aromatic ring, and two methyl groups at the 2 and 6 positions of the phenyl ring. It is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Propionic Acid Moiety: The protected amino compound is then reacted with a suitable reagent, such as an ester or an acid chloride, to introduce the propionic acid moiety. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Hydroxylation of the Aromatic Ring: The aromatic ring is hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce the hydroxy group at the desired position.
Introduction of Methyl Groups: The methyl groups are introduced at the 2 and 6 positions of the phenyl ring through alkylation reactions using methyl iodide or a similar reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the aromatic ring can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its protected amino group, which allows for selective deprotection and coupling reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with anti-inflammatory, analgesic, and anticancer properties.
Biologically Active Molecules: The compound is used in the preparation of biologically active molecules that target specific enzymes and receptors in biological systems.
Chemical Biology: It is employed in chemical biology research to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The hydroxy group on the aromatic ring and the amino group play crucial roles in binding to active sites and influencing the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxycarbonylamino-3-(4-hydroxyphenyl)-propionic acid: Lacks the methyl groups at the 2 and 6 positions of the phenyl ring.
2-Tert-butoxycarbonylamino-3-(4-methoxyphenyl)-propionic acid: Contains a methoxy group instead of a hydroxy group on the aromatic ring.
2-Tert-butoxycarbonylamino-3-(4-hydroxy-3,5-dimethylphenyl)-propionic acid: Has methyl groups at the 3 and 5 positions of the phenyl ring instead of the 2 and 6 positions.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl protecting group also allows for selective deprotection and functionalization in synthetic applications.
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20) |
InChI Key |
QSKQZXRPUXGSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


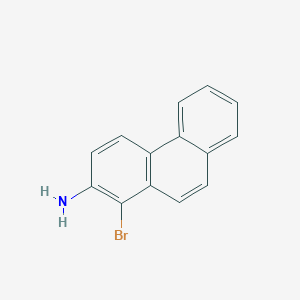
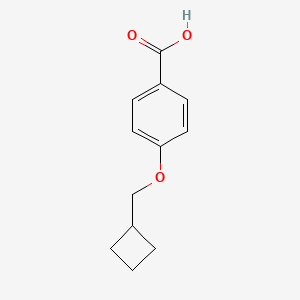
![2-[(2-bromophenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B8766989.png)
